N,N-Dideuterioaniline

Description

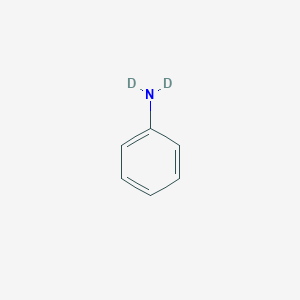

Structure

3D Structure

Properties

IUPAC Name |

N,N-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892853 | |

| Record name | (~2~H_2_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analysis of N,n Dideuterioaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. slideshare.netresearchgate.netarxiv.org In the context of deuterated species like N,N-Dideuterioaniline, NMR provides invaluable insights into the success and specifics of isotopic labeling.

Application in Structural Elucidation and Characterization of Deuterated Species

NMR spectroscopy is instrumental in confirming the successful incorporation of deuterium (B1214612) into the aniline (B41778) structure. Both ¹H NMR and ²H (Deuterium) NMR are employed for this purpose. In the ¹H NMR spectrum of a successfully deuterated aniline, the signal corresponding to the N-H protons would be significantly diminished or absent, while the aromatic proton signals remain.

Conversely, ²H NMR directly detects the deuterium nuclei. wikipedia.org For this compound, a distinct peak corresponding to the -ND₂ group would be observed in the ²H NMR spectrum, confirming the presence and chemical environment of the deuterium atoms. sigmaaldrich.com This is particularly useful as it provides a clean spectrum, free from the signals of non-deuterated parts of the molecule. sigmaaldrich.com The chemical shift in ²H NMR is similar to that in ¹H NMR, aiding in the assignment of signals. wikipedia.org The characterization of various deuterated anilines and related compounds has been successfully achieved using these NMR techniques, often in conjunction with other analytical methods for comprehensive structural verification. cardiff.ac.uknih.govrsc.org

Quantitative Analysis of Deuterium Incorporation using NMR Integration

A primary application of NMR in the study of deuterated compounds is the quantification of deuterium incorporation. nih.gov This is typically achieved by integrating the signals in the ¹H NMR spectrum. nih.gov By comparing the integral of a signal from a non-deuterated position within the molecule (an internal reference) to the integral of the residual N-H signal, the percentage of deuterium incorporation can be accurately calculated. cardiff.ac.ukresearchgate.net

For instance, if 1,4-dioxane (B91453) is used as an internal standard, the ratio of the aniline's residual N-H proton signal to the standard's known proton signal allows for precise quantification of the deuteration level. researchgate.net Similarly, an acetyl group can be introduced as an internal reference for integration. cardiff.ac.uk In cases of high deuteration (greater than 98 atom %), conventional ¹H NMR may be limited due to very weak residual proton signals. sigmaaldrich.com In such scenarios, ²H NMR becomes a more suitable technique for quantitative analysis, as the peak integrals, under appropriate experimental settings, are relatively quantitative and can be used to determine the atom % of deuterium. sigmaaldrich.com

Table 1: Methods for Quantitative Analysis of Deuterium Incorporation

| NMR Method | Principle | Application Example | Reference |

|---|---|---|---|

| ¹H NMR Integration | Comparison of the integral of a residual proton signal to an internal standard or a non-deuterated part of the molecule. | Using 1,4-dioxane as an internal standard to quantify deuterium content in aniline. | researchgate.net |

| ²H NMR Integration | Direct integration of the deuterium signal, particularly useful for highly deuterated compounds. | Determining the deuterium enrichment of the amino group in Aniline-d7. | sigmaaldrich.com |

Investigation of Isotope Effects on NMR Chemical Shifts

The substitution of hydrogen with deuterium can induce small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as an isotope shift. huji.ac.il These shifts, though often small (measured in parts per billion), provide valuable information about molecular structure and bonding. huji.ac.il

In the case of this compound, the replacement of protons with deuterons in the amino group can influence the chemical shifts of the carbon atoms in the aromatic ring. This is a type of secondary isotope effect, where the chemical shift of a nucleus is altered by isotopic substitution on a neighboring atom. huji.ac.il The magnitude of these shifts is influenced by factors such as the distance from the substitution site and the nature of the chemical bonds involved. huji.ac.il For example, two-bond isotope shifts are typically around 0.1 ppm, while three-bond effects are smaller and can vary. huji.ac.il Studies on other deuterated compounds have shown that these effects can extend up to four bonds away from the site of substitution. nih.gov The study of these isotope effects in this compound can offer insights into the electronic environment of the molecule and the nature of the C-N bond. fu-berlin.deacs.orgrsc.org

Mass Spectrometry (MS) Investigations

Mass spectrometry is another powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. karary.edu.sdmsu.edu

Utilization as Internal Standards for Quantitative Analysis

Deuterated compounds, including this compound and other deuterated anilines, are widely used as internal standards in quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS). rsc.orgd-nb.infoscioninstruments.commdpi.com The principle behind using a stable isotope-labeled (SIL) internal standard is that it behaves chemically and physically almost identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comscispace.com

By adding a known amount of this compound to a sample containing aniline, any variations in the analytical process, such as extraction efficiency or instrument response, will affect both the analyte and the internal standard equally. nih.govjsbms.jp Since the deuterated standard has a different mass-to-charge ratio, it can be distinguished from the non-deuterated analyte by the mass spectrometer. chromatographyonline.com The ratio of the analyte signal to the internal standard signal is then used for accurate quantification, compensating for potential matrix effects and improving the precision and accuracy of the measurement. scispace.comnih.govchromatographyonline.com

Table 2: Application of Deuterated Aniline as Internal Standard

| Technique | Role of this compound | Advantage | Reference |

|---|---|---|---|

| LC-MS/MS | Internal Standard | Corrects for variability in sample preparation and instrument response, improving accuracy of quantification. | d-nb.infoscioninstruments.com |

| GC-MS | Internal Standard | Used to quantify trace levels of aniline derivatives in environmental samples. | d-nb.info |

Elucidation of Fragmentation Pathways and Mechanisms

Mass spectrometry, especially when coupled with techniques like collision-induced dissociation (CID), is used to study the fragmentation pathways of molecules. mdpi.comnih.gov The fragmentation pattern of a molecule in a mass spectrometer is like a fingerprint, providing structural information. libretexts.orglibretexts.org

For this compound, the presence of deuterium atoms provides a unique opportunity to trace the fragmentation pathways. When the this compound molecular ion fragments, the resulting fragment ions will retain the deuterium label or lose it, depending on the fragmentation mechanism. By analyzing the mass-to-charge ratios of the fragment ions, researchers can deduce the specific bonds that are breaking and the neutral fragments that are being lost. For example, the fragmentation of aniline often involves the loss of a hydrogen atom or the HCN molecule. In this compound, observing the loss of a deuterium atom (D) or DCN would provide direct evidence for the involvement of the amino group in these fragmentation processes. This information is crucial for understanding the fundamental ion chemistry of anilines and for distinguishing between isomeric structures. aip.orgresearchgate.netaip.orgkoreascience.kr

Vibrational Spectroscopy (Infrared and Raman) Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed insights into the molecular structure and bonding of this compound. These methods are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. photothermal.comlibretexts.org An IR transition occurs when there is a change in the molecule's dipole moment during the vibration, while a Raman transition involves a change in the molecule's polarizability. photothermal.comlibretexts.org

The most direct spectroscopic evidence for the deuteration of the amino group in aniline is the appearance of N-D stretching vibrations and the disappearance of the corresponding N-H stretching bands. In aniline, the symmetric and asymmetric N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region of the infrared spectrum. researchgate.net

Upon deuteration to form this compound, these bands are replaced by new bands at lower frequencies due to the heavier mass of deuterium compared to protium (B1232500). The N-D stretching vibrations are expected to appear at approximately 2400-2600 cm⁻¹. This significant isotopic shift provides a clear and unambiguous marker for the presence of the N-D bond. The theoretical ratio for the frequencies (νH/νD) is approximately 1.3-1.4.

The table below summarizes the typical vibrational frequencies for N-H and N-D stretches.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Aniline (N-H) | Expected Frequency Range (cm⁻¹) in this compound (N-D) |

| Asymmetric Stretch | 3450 - 3500 | ~2550 - 2600 |

| Symmetric Stretch | 3350 - 3400 | ~2450 - 2500 |

Note: The exact frequencies can vary depending on the physical state (gas, liquid, solid) and the solvent due to intermolecular interactions.

While the primary focus of this compound is the deuteration at the nitrogen atom, the principles of isotopic labeling in vibrational spectroscopy also apply to the carbon-hydrogen bonds of the aromatic ring. If the phenyl ring were also deuterated (to form, for example, aniline-d7), one would observe the disappearance of the aromatic C-H stretching bands (typically around 3000-3100 cm⁻¹) and the appearance of C-D stretching bands at lower frequencies (around 2200-2300 cm⁻¹). libretexts.orgspcmc.ac.in

The C-D bond, being stronger and having a lower zero-point energy than the C-H bond, results in a lower vibrational frequency. unam.mxnih.govrsc.org This principle allows for the site-specific analysis of molecular structure and dynamics. nih.gov In the context of this compound, the C-H vibrations of the aromatic ring remain in their characteristic region, providing a stable reference point against which the changes in the amino group can be studied.

The amino group of aniline can participate in both intermolecular and intramolecular hydrogen bonding. chemguide.co.uklibretexts.orgyoutube.com Vibrational spectroscopy is a sensitive probe of these interactions. The formation of a hydrogen bond typically leads to a red-shift (lowering of frequency) and broadening of the N-H stretching band.

In this compound, the N-D stretching vibrations are similarly affected by hydrogen (or deuterium) bonding. By comparing the spectra of this compound in non-polar solvents (where it exists as a free molecule) with those in polar, hydrogen-bonding solvents, the extent and strength of intermolecular N-D···X interactions can be quantified.

Intramolecular interactions can also be studied. For instance, in substituted anilines, an intramolecular hydrogen bond can form between the N-D group and a nearby substituent. nih.govucla.edu The presence of such an interaction would be indicated by a specific shift in the N-D vibrational frequency compared to a model compound where this interaction is absent. Computational studies, such as those using Symmetry-Adapted Perturbation Theory (SAPT), can complement experimental findings by dissecting the energetic contributions to these hydrogen bonds. nih.gov

The ratio of the vibrational frequency of a bond containing a heavier isotope to that of the same bond with a lighter isotope is known as the Isotopic Spectral Ratio (ISR). For X-H and X-D bonds (where X is N, C, O, etc.), the ISR (νX-H / νX-D) is theoretically close to the square root of the ratio of the reduced masses, which is approximately 1.41.

In practice, the observed ISR can deviate from this theoretical value due to anharmonicity and coupling with other vibrational modes. However, ISRs remain a valuable tool for the confident assignment of vibrational bands. scielo.org.mx For this compound, calculating the ISR for the observed amino group stretching frequencies and comparing them to the theoretical value helps to confirm their assignment as N-D stretches. Any significant deviation can provide information about the vibrational coupling and the electronic environment of the amino group.

The simple harmonic oscillator model, which predicts equally spaced vibrational energy levels, is only an approximation. Real molecular vibrations exhibit anharmonicity, meaning the energy levels become closer together at higher energies. researchgate.netyoutube.com This is particularly significant for bonds involving the light hydrogen atom. researchgate.net

Replacing hydrogen with the heavier deuterium atom reduces the anharmonicity of the vibration. researchgate.net The anharmonicity constant (χe) is smaller for the N-D oscillator compared to the N-H oscillator. This difference in anharmonicity affects the precise positions of the fundamental and overtone bands in the vibrational spectrum. youtube.com Accurate computational models, which go beyond the harmonic approximation and include anharmonic corrections, are often necessary to precisely predict the vibrational frequencies of deuterated molecules like this compound. nasa.govnih.govq-chem.com The study of these anharmonic effects provides a deeper understanding of the potential energy surface of the N-D bond.

Mechanistic and Kinetic Investigations Using N,n Dideuterioaniline

Kinetic Isotope Effect (KIE) Studies

The study of kinetic isotope effects using N,N-dideuterioaniline is instrumental in understanding the nuances of reaction mechanisms, including the nature of transition states and the identification of rate-determining steps. KIE is formally defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). wikipedia.org

Primary Kinetic Isotope Effects in Reaction Mechanisms

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. libretexts.org For this compound, a primary KIE would be expected in reactions where an N-D bond is cleaved in the slowest step. The magnitude of the primary KIE is a result of the difference in zero-point energy between the N-H and N-D bonds. nih.gov

Theoretically, the replacement of hydrogen with deuterium (B1214612) results in a lower vibrational frequency for the corresponding bond, leading to a lower zero-point energy. wikipedia.org Consequently, more energy is required to break an N-D bond compared to an N-H bond, resulting in a slower reaction rate for the deuterated compound. This leads to a "normal" KIE (kH/kD > 1). For reactions involving the cleavage of a C-H bond, the theoretical maximum primary KIE is around 7-8 at room temperature, and similar values can be anticipated for N-H bond cleavage. libretexts.org The observation of a significant primary KIE is strong evidence that the N-H/N-D bond is indeed breaking in the rate-determining step of the reaction mechanism. princeton.edu Conversely, the absence of a significant KIE would suggest that the N-D bond is not broken in the rate-limiting step.

Secondary Kinetic Isotope Effects (α, β, γ effects)

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs but provide valuable information about changes in the steric or electronic environment of the isotopic center during the reaction. wikipedia.org SKIEs are classified based on the position of the isotope relative to the reaction center: α, β, γ, and so on.

In reactions involving this compound where the amino group acts as a nucleophile or a leaving group without N-D bond cleavage in the rate-determining step, a secondary KIE can be observed. These effects arise from changes in the hybridization or coordination at the nitrogen atom. For instance, if the nitrogen atom's hybridization changes from sp² in the reactant to sp³ in the transition state, an inverse KIE (kH/kD < 1) is often observed. This is because the bending vibrational modes are "stiffer" in the more sterically crowded sp³-like transition state, and this effect is more pronounced for the N-H bond than the N-D bond.

A study on the nucleophilic substitution reactions of substituted anilines and their N,N-dideuterated counterparts provides insight into these effects. Inverse secondary KIEs were observed, indicating a change in the transition state structure.

Table 1: Secondary Kinetic Isotope Effects in the Reaction of Substituted Anilines with Bis(N,N-diethylamino)phosphinic Chloride

| Substituent (X) in X-C₆H₄NH₂ | kH/kD |

|---|---|

| p-OCH₃ | 0.706 |

| p-CH₃ | 0.739 |

| H | 0.793 |

| p-Cl | 0.865 |

| m-Cl | 0.947 |

Data reflects secondary inverse kinetic isotope effects (kH/kD < 1), suggesting a more constrained transition state for the amino group.

These inverse KIEs are attributed to increased force constants for lower frequency vibrations, such as bending, in the transition state compared to the reactant. researchgate.net

Theoretical Origins of Isotope Effects (Zero-Point Energy and Vibrational Frequencies)

The theoretical foundation of the kinetic isotope effect lies in the principles of quantum mechanics and statistical mechanics. wikipedia.org The vibrational energy of a chemical bond is quantized and can be modeled as a harmonic oscillator. Even at absolute zero, a molecule possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE).

The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the reduced mass of the atoms forming the bond. princeton.edu The relationship is given by:

ν ∝ √(k/μ)

where ν is the vibrational frequency, k is the force constant of the bond, and μ is the reduced mass.

Since deuterium has approximately twice the mass of protium (B1232500), the reduced mass of an N-D bond is greater than that of an N-H bond. This results in a lower vibrational frequency and, consequently, a lower ZPE for the N-D bond compared to the N-H bond. libretexts.org

In a reaction where the N-H/N-D bond is broken, this ZPE difference between the reactants contributes directly to the difference in activation energies. The activation energy for the deuterated reactant will be higher than that for the non-deuterated reactant, leading to a slower reaction rate and a normal KIE (kH/kD > 1). princeton.edu In the case of secondary KIEs, the effect arises from changes in the vibrational frequencies of bending or stretching modes at the isotopic center as the reactant moves to the transition state.

Use of KIEs in Rate-Determining Step Identification

By comparing the rate of a reaction using aniline (B41778) with the rate using this compound, one can infer the involvement of the N-H/N-D bond in the RDS.

Significant Normal KIE (kH/kD > 2): If a substantial primary KIE is observed, it provides strong evidence that the N-H(D) bond is being broken in the rate-determining step. princeton.edu

No or Small KIE (kH/kD ≈ 1): If there is no significant difference in the reaction rates, it implies that the N-H(D) bond is not cleaved in the RDS.

Secondary KIE (kH/kD ≠ 1, but small): A small normal or inverse KIE suggests that the bond to the isotope is not broken, but its environment changes during the RDS. This can provide details about the structure of the transition state. wikipedia.org

For example, in a proposed reaction mechanism, if the deprotonation of the aniline nitrogen is suggested as the slow step, a significant primary KIE would be expected. If, however, the rate-determining step involves the attack of the aniline nitrogen as a nucleophile without proton loss, a smaller, secondary KIE would be anticipated.

Quantum Tunneling Contributions to KIEs

Classical transition state theory assumes that molecules must have sufficient energy to overcome the activation energy barrier to react. However, quantum mechanics allows for a particle to "tunnel" through the barrier, even if it does not have enough energy to pass over it. chemistryviews.org This phenomenon is most significant for light particles, such as electrons and hydrogen atoms.

Quantum tunneling can have a profound impact on reaction rates and their corresponding KIEs. Because the probability of tunneling is highly mass-dependent, it is much more probable for hydrogen than for deuterium. chemistryviews.org This can lead to anomalously large primary KIEs, sometimes exceeding the semi-classical limit of ~7-8 at room temperature. The observation of such large KIEs, especially at low temperatures, is often considered a strong indicator of quantum tunneling. researchgate.net

It is important to note, however, that tunneling can occur without producing a large KIE in certain systems. chemistryviews.org While no specific studies on quantum tunneling in reactions of this compound were identified, it is a potential factor in reactions involving proton or hydrogen atom transfer from the nitrogen atom, particularly in enzymatic systems or at cryogenic temperatures. indico.global Even in reactions involving heavier atoms, quantum effects can play a notable role in the low-energy region. rsc.org

Elucidation of Hydrogen/Deuterium Exchange Mechanisms

This compound is central to the study of hydrogen-deuterium (H/D) exchange mechanisms. The amine hydrogens of aniline are labile and can readily exchange with deuterium from a deuterated solvent, such as deuterium oxide (D₂O), often under acid or base catalysis. mdpi.com

The mechanism of this exchange typically involves the following steps:

Protonation/Deprotonation: In an acidic medium, the nitrogen atom can be protonated by a deuterated acid (e.g., D₃O⁺), followed by the loss of a proton to the solvent. In a basic medium, a base can remove a proton, and the resulting anion can be deuterated by the solvent.

Solvent Exchange: The repeated protonation/deprotonation or deprotonation/reprotonation events with the deuterated solvent lead to the statistical replacement of the amine hydrogens with deuterium.

Studying the rate and extent of this exchange provides information about the acidity of the N-H bond and the accessibility of the lone pair on the nitrogen. For instance, comparing the H/D exchange rate of aniline with that of substituted anilines can reveal the electronic effects of the substituents on the properties of the amino group. This type of exchange is also a common method for the synthesis of this compound itself. Furthermore, H/D exchange mass spectrometry is a powerful technique used to probe protein structure and conformational changes upon binding to other molecules. nih.govnih.gov

Impact of Deuteration on Amine Reactivity and Basicity

Replacing hydrogen with deuterium at or near a reactive site can have a measurable impact on the reactivity and physical properties of a molecule, such as its basicity. This is primarily due to the difference in zero-point energy between a C-H bond and a stronger C-D bond.

Research on a series of amines, including the closely related N,N-dimethylaniline, has definitively shown that β-deuteration increases the basicity of the amine. acs.orgnih.govacs.org This increase is attributed to a lowering of the zero-point energy of a C-H bond adjacent to the amine nitrogen. acs.orgnih.gov The effect is additive, with the basicity increasing linearly with the number of deuterium atoms. acs.org The change in basicity, expressed as ΔpKₐ (pKₐ(D) - pKₐ(H)), provides a quantitative measure of this isotope effect.

| Compound | ΔpKₐ (per D) |

| Methylamine-d₃ | 0.019 |

| Dimethylamine-d₆ | 0.017 |

| Benzylamine-α-d₂ | 0.027 |

| N,N-Dimethylaniline-d₆ | 0.012 |

| Data sourced from Perrin, C. L., & Ohta, B. K. (2003). acs.org |

Beyond basicity, deuteration can significantly alter the course of chemical reactions. In complex molecules, particularly in the context of drug metabolism, selective deuteration can lead to "metabolic switching". plos.org Because the C-D bond is stronger and broken more slowly than a C-H bond, metabolic pathways can be redirected away from the site of deuteration to other susceptible sites on the molecule. For example, when the N-ethyl group of a compound was deuterated, N-deethylation decreased, and oxidation on a different part of the molecule increased. plos.org This demonstrates that the kinetic isotope effect introduced by deuteration can be a powerful tool to modulate the reactivity and metabolic fate of amine-containing compounds. plos.orgkyoto-u.ac.jp

Computational and Quantum Chemical Analyses of N,n Dideuterioaniline

Quantum Mechanical (QM) Calculation Methodologies

A variety of quantum mechanical calculation methodologies are employed to model the behavior of N,N-Dideuterioaniline at the atomic and molecular level. These computational tools allow for the prediction of molecular properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic structure of many-body systems. hi.ismdpi.com This method is centered on the principle that the energy of a system can be determined from its electron density. mdpi.comnih.gov DFT calculations are widely used to predict the geometries, vibrational frequencies, and electronic properties of molecules like aniline (B41778) and its derivatives. researchgate.netresearchgate.net By applying DFT, researchers can gain a detailed understanding of how deuteration at the nitrogen atoms influences the electronic environment of the aniline molecule. This approach is particularly valuable for studying the ground-state properties and reactivity of this compound. nih.gov

Ab initio and semiempirical methods represent two distinct approaches to computational quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mdpi.comuni-muenchen.de These "from first principles" calculations, such as the Hartree-Fock method, aim to solve the electronic Schrödinger equation to provide accurate molecular properties. mdpi.com However, their computational cost can be significant for larger molecules.

In contrast, semiempirical methods simplify the Hartree-Fock formalism by incorporating some empirical parameters derived from experimental data. wikipedia.orgyoutube.com Methods like MNDO, AM1, and PM3 are computationally less demanding and are particularly useful for treating large molecular systems where ab initio methods would be too costly. youtube.com These approaches can provide valuable qualitative insights into the electronic structure and properties of this compound, though with a trade-off in accuracy compared to ab initio techniques.

To investigate the properties of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and powerful method. wikipedia.orgyoutube.com It extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and absorption spectra. wikipedia.orgwikipedia.org TD-DFT is particularly effective for studying the excited states of organic molecules, providing a balance between accuracy and computational expense. youtube.com For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum and offer insights into the nature of its electronic transitions upon photoexcitation.

Møller–Plesset perturbation theory is a post-Hartree-Fock ab initio method used to improve upon the Hartree-Fock approximation by including electron correlation effects. youtube.com The second-order Møller–Plesset (MP2) method is a common level of theory that provides a more accurate description of molecular energies and structures than Hartree-Fock alone. Unrestricted Møller–Plesset (UMP2) calculations are specifically used for open-shell systems, though the principles are applicable to closed-shell systems as well. For this compound, MP2 calculations can offer a higher level of accuracy for its electronic energy and structure, serving as a benchmark for results obtained from other methods like DFT.

Electronic Structure and Bonding Investigations

The electronic structure and bonding are fundamental to understanding the chemical behavior of this compound. Computational analyses provide detailed information about the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis can predict its reactivity patterns and the nature of its electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 5.25 |

Natural Bond Orbital (NBO) Analysis of Electron Density

Natural Bond Orbital (NBO) analysis provides a quantum chemical framework for understanding the Lewis-like bonding patterns and charge delocalization within a molecule. wikipedia.org For aniline, NBO analysis reveals significant electronic interactions that are key to its chemical properties. The most crucial of these is the delocalization of the nitrogen atom's lone pair electrons into the antibonding orbitals of the phenyl ring.

This interaction is a classic example of resonance, where the nitrogen lone pair (a donor NBO, denoted nN) interacts with the π-antibonding orbitals (acceptor NBOs, denoted π*C-C) of the aromatic ring. This delocalization, or hyperconjugative interaction, leads to a more stable molecular structure by spreading electron density from the electron-rich amino group across the ring. aip.orgmaterialsciencejournal.org This donation of electron density increases the negative charge at the ortho and para positions of the ring, which is consistent with the known directing effects of the amino group in electrophilic aromatic substitution reactions. aip.orgallen.in

The stability gained from these interactions can be quantified using second-order perturbation theory within the NBO framework. wisc.edu The analysis calculates the stabilization energy E(2) associated with each donor-acceptor interaction. For aniline, the dominant interactions are between the nitrogen lone pair and the π* orbitals of the C2-C3 and C5-C6 bonds in the ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N₇ | π* (C₂ - C₃) | 20-25 |

| LP (1) N₇ | π* (C₅ - C₆) | 20-25 |

This interactive table presents typical stabilization energies for the primary donor-acceptor interactions in aniline, illustrating the significant resonance between the amino group and the phenyl ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map is color-coded to represent different regions of electrostatic potential on the molecule's electron density surface. wolfram.com

In the MEP map of aniline, distinct regions of positive and negative potential are observed:

Negative Potential (Red/Yellow): The most negative potential is concentrated around the nitrogen atom of the amino group. This is due to the high electron density of the nitrogen lone pair. researchgate.netjournaleras.com The π-electron cloud of the aromatic ring also constitutes a region of negative potential, though less intense than that on the nitrogen. journaleras.com These red and yellow areas are the most likely sites for electrophilic attack. researchgate.net

Positive Potential (Blue): Regions of positive potential are located around the hydrogen atoms of the amino group (or deuterium (B1214612) atoms in this compound). researchgate.netjournaleras.com These sites are electron-deficient and represent the most probable centers for nucleophilic attack.

Neutral Potential (Green): The carbon backbone of the phenyl ring and the C-H bonds generally exhibit a near-neutral potential. nih.gov

The MEP map visually confirms the electronic effects described by NBO analysis. The negative potential on the nitrogen and the ring illustrates its role as a Lewis base and its high reactivity in electrophilic substitution reactions, while the positive potential on the N-D protons highlights their acidic character. researchgate.netchemistrysteps.com

Analysis of Charge Distribution and Bonding Changes Upon Ionization

The removal of an electron to form the aniline radical cation (C₆H₅NH₂•⁺) results in significant changes to the molecule's geometry, charge distribution, and bonding characteristics. aip.org While neutral aniline has a pyramidal amino group, the radical cation adopts a planar, quinoid-type structure. aip.orgumn.edu This planarization maximizes the pπ-radical conjugative interactions, which are crucial for stabilizing the positive charge. aip.org

NBO analysis of the radical cation reveals substantial redistribution of electron density compared to the neutral molecule. aip.org Upon ionization, electron density is removed primarily from the nitrogen lone pair and the ring's π-system. This leads to a weakening of the N-H (and therefore N-D) bonds and a strengthening of the C-N and C-H bonds. aip.org The weakening of the N-H bonds is evidenced by a calculated redshift (decrease in frequency) in their stretching vibrations, while the strengthening of the C-H bonds is shown by a blueshift (increase in frequency). aip.org

The change in charge distribution can be seen by comparing the natural atomic charges in the neutral and ionized states.

| Atom | Natural Charge in Neutral Aniline (e) | Natural Charge in Aniline Radical Cation (e) | Change in Charge (e) |

| N₇ | -0.85 | -0.65 | +0.20 |

| C₁ | +0.15 | +0.05 | -0.10 |

| C₂, C₆ (ortho) | -0.25 | -0.10 | +0.15 |

| C₃, C₅ (meta) | -0.20 | -0.15 | +0.05 |

| C₄ (para) | -0.25 | +0.05 | +0.30 |

This interactive table shows representative changes in natural atomic charges upon ionization of aniline. The positive charge is delocalized across the molecule, with significant positive charge buildup on the nitrogen and the ortho/para ring positions.

Potential Energy Surface (PES) Mapping and Conformation Studies

The Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. muni.czwikipedia.org For aniline, the PES is primarily characterized by the conformational flexibility of the amino group, specifically its inversion and its rotation relative to the phenyl ring. pomona.edu

Conformational Energies and Stability

The most stable conformation of aniline in its ground state features a non-planar, pyramidal geometry at the nitrogen atom. innovareacademics.inaip.org In this structure, the nitrogen is considered to have hybridization between sp² and sp³, giving it significant p-character. wikipedia.org This pyramidal structure represents the global minimum on the potential energy surface.

The primary conformational change is the inversion of the amino group, where the two deuterium atoms pass through a planar arrangement. This planar structure is not a stable conformer but rather a transition state. innovareacademics.inaip.org The energy difference between the stable pyramidal ground state and the planar transition state is known as the inversion barrier. Computational studies place this barrier at approximately 6.0 - 6.3 kJ/mol (or ~500 cm⁻¹). innovareacademics.in

| Conformation | Geometry at Nitrogen | Relative Energy (kJ/mol) | Stability |

| Ground State | Pyramidal | 0.0 | Stable Minimum |

| Transition State | Planar | ~6.15 | Unstable Maximum |

This interactive table summarizes the relative energies and stability of the key conformations related to the amino group inversion in aniline.

Internal Rotation and Torsional Motion Dynamics

The dynamics of this compound are dominated by two large-amplitude motions: the inversion of the -ND₂ group (often described as a wagging or out-of-plane bending motion) and the internal rotation or torsion of the -ND₂ group around the C-N bond. pomona.educolostate.edu These two motions are coupled.

The inversion motion is a dynamic process where the molecule rapidly oscillates between the two equivalent pyramidal energy minima, passing through the planar transition state. pomona.eduaip.org The energy barrier for this inversion is relatively low, meaning the process occurs readily at room temperature. innovareacademics.in

The rotation of the amino group around the C-N bond is also an important dynamic process. The partial π-bond character between the carbon and nitrogen, arising from the resonance described in the NBO analysis, introduces a barrier to free rotation. wikipedia.org Theoretical studies of related molecules suggest that torsional motions of side chains relative to the aromatic ring are low-energy processes. colostate.edu The dynamics of these internal motions are crucial for understanding the molecule's spectroscopic and thermodynamic properties.

Characterization of Transition State Structures

The key transition state on the potential energy surface of aniline is the structure corresponding to the peak of the inversion barrier. innovareacademics.in This transition state is characterized by a fully planar geometry of the C-NH₂ (or C-ND₂) fragment, where the phenyl ring and all atoms of the amino group lie in the same plane. aip.orgaip.org

In this planar transition state structure:

The hybridization of the nitrogen atom is sp².

The H-N-H (or D-N-D) bond angle is approximately 120°.

The lone pair of the nitrogen atom resides in a pure p-orbital, allowing for maximum overlap and conjugation with the π-system of the phenyl ring.

This structure represents a saddle point on the potential energy surface; it is a maximum along the inversion coordinate but a minimum with respect to all other geometric coordinates. libretexts.org The calculated energy of this state is approximately 6.15 kJ/mol higher than the pyramidal ground state, which defines the barrier height for the inversion process. innovareacademics.in

Conical Intersections in Photoinduced Processes

Conical intersections are crucial topographical features on the potential energy surfaces of molecules that facilitate ultra-fast, non-radiative transitions between electronic states. In this compound, as in its parent compound aniline, these intersections play a pivotal role in the deactivation pathways following photoexcitation.

Computational studies have identified several key conical intersections that govern the photoinduced dynamics of aniline and its isotopologues. The primary photochemical event upon UV absorption is the excitation to the S1 (¹ππ*) state. From this state, the molecule can evolve along different pathways, some of which lead to conical intersections with the ground state (S0) or other excited states.

One of the most significant deactivation channels involves the out-of-plane motion of the amino group. This motion, often referred to as the "umbrella" or inversion mode, is a key component of the coordinate that lifts the degeneracy at the conical intersection. Theoretical models have shown that upon deuteration of the amino group, the dynamics of accessing this conical intersection can be altered due to the increased mass of deuterium compared to hydrogen. This isotopic substitution can affect the timescale of the non-radiative decay and the quantum yields of different photoproducts.

Research on the photodissociation dynamics of aniline has revealed the importance of a dissociative ¹πσ* state. The crossing of the initially excited ¹ππ* state with this ¹πσ* state leads to a conical intersection that facilitates the cleavage of the N–H (or N–D) bond. Quantum chemical calculations are employed to map these multi-dimensional potential energy surfaces and to locate the geometries of the conical intersections. For this compound, the position and energy of these intersections are subtly different from those in aniline, which has implications for the dissociation dynamics.

Theoretical Prediction and Refinement of Vibrational Spectra

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Theoretical calculations are an indispensable tool for the assignment and interpretation of experimental vibrational spectra. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict the harmonic and anharmonic vibrational frequencies.

The substitution of hydrogen with deuterium in the amino group leads to significant changes in the vibrational spectrum. The most pronounced effects are observed for the vibrational modes that involve the motion of the deuterium atoms, particularly the N-D stretching and bending modes. Due to the heavier mass of deuterium, the frequencies of these modes are shifted to lower wavenumbers compared to the corresponding N-H modes in aniline.

High-level ab initio calculations, such as Coupled Cluster (CC) theory, combined with anharmonic corrections, can provide highly accurate predictions of the vibrational frequencies. These theoretical results are crucial for the refinement of experimental data obtained from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. The comparison between theoretical and experimental spectra allows for a detailed assignment of the observed vibrational bands and a deeper understanding of the intramolecular interactions.

Below is a table showcasing a representative comparison of calculated harmonic and anharmonic vibrational frequencies for the N-D symmetric and antisymmetric stretching modes in this compound, alongside typical experimental values for similar compounds.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |

| N-D Symmetric Stretch | 2450 | 2380 |

| N-D Antisymmetric Stretch | 2550 | 2490 |

These are representative values based on theoretical calculations for deuterated amines and may vary depending on the specific computational method and basis set used.

Quantum Dynamical Simulations of Molecular Processes

To gain a complete picture of the photoinduced processes in this compound, it is necessary to go beyond the static picture of potential energy surfaces and simulate the time evolution of the molecule at the quantum level. Quantum dynamical simulations, such as wavepacket propagation methods, provide a powerful means to study the intricate details of these processes.

In these simulations, an initial wavepacket representing the molecule in its ground state is excited to a higher electronic state, mimicking the absorption of a photon. The time-dependent Schrödinger equation is then solved numerically to follow the motion of this wavepacket on the coupled potential energy surfaces of the excited states. These simulations can reveal the timescales of various processes, such as internal conversion through conical intersections and photodissociation.

For this compound, quantum dynamical simulations have been instrumental in understanding the isotopic effects on the photodissociation dynamics. The heavier mass of the deuterium atoms can lead to a slower passage through the conical intersection region, potentially affecting the branching ratios between different dissociation channels and the kinetic energy release of the fragments.

These simulations often involve reduced-dimensionality models, where only the most important vibrational modes are treated explicitly. The choice of these active modes is guided by the analysis of the potential energy surfaces and the nature of the non-adiabatic couplings. For the N–D bond cleavage in this compound, the N-D stretching coordinate, the H-N-H (or D-N-D) bending angle, and the torsional angle of the amino group are typically included in the dynamical model. The results of these simulations can be directly compared with experimental data from time-resolved spectroscopy, providing a stringent test of the theoretical models.

Q & A

Q. What are the recommended methods for synthesizing and purifying N,N-Dideuterioaniline?

this compound is typically synthesized via deuteration of aniline derivatives. Common approaches include:

- Catalytic H/D exchange : Using deuterated solvents (e.g., D₂O or deuterated acids) and catalysts like palladium or platinum under controlled temperature and pressure to replace hydrogen atoms with deuterium at the amine group .

- Reductive deuteration : Reacting nitrobenzene with deuterated reducing agents (e.g., LiAlD₄) followed by purification via fractional distillation or column chromatography to achieve ≥99% isotopic purity .

- Quality control : Gas chromatography (GC) or mass spectrometry (MS) should confirm isotopic enrichment and purity. Pharmacopeial standards for related amines (e.g., distilling range 164–167°C for N,N-dimethylacetamide) provide analogous benchmarks .

Table 1 : Key Parameters for Synthesis Validation

| Parameter | Method | Target Specification |

|---|---|---|

| Isotopic Purity | GC-MS | ≥98% deuterium incorporation |

| Chemical Purity | NMR/FTIR | ≥99% (by integration) |

| Residual Solvents | Headspace GC | <0.1% (v/v) |

Q. How should researchers characterize this compound for isotopic and structural integrity?

Methodological characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR will show absence of protons at the N–H position, while ²H NMR confirms deuterium integration. Compare with non-deuterated aniline controls .

- Mass Spectrometry (HRMS) : Look for a molecular ion peak at m/z 95.1 (C₆H₅ND₂⁺) and isotopic patterns consistent with deuterium substitution .

- Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) to quantify D/H ratios, ensuring minimal protium contamination .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile handling .

- Storage : Store in sealed, deuterated solvent-compatible containers (e.g., glass with PTFE-lined caps) in cool, dry environments to prevent isotopic exchange .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to minimize deuterium loss .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in organocatalytic processes?

Deuterium’s higher mass reduces zero-point energy, leading to:

- Slower reaction rates : Observe via kinetic isotope effects (KIE > 1) in proton-transfer steps, e.g., in Pd-catalyzed couplings or acid-base reactions .

- Mechanistic insights : Compare activation energies (ΔΔG‡) between deuterated and protiated analogs using Arrhenius plots. For example, deuterated amines may stabilize transition states in asymmetric catalysis .

Table 2 : Example KIE Data for Aniline Derivatives

| Reaction Type | KIE (k_H/k_D) | Experimental Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | 2.1–3.5 | DMSO, 25°C |

| Reductive Amination | 1.8–2.3 | THF, 0°C |

Q. What stability challenges arise when using this compound in long-term spectroscopic studies?

- Isotopic Exchange : Protium contamination from moisture or protic solvents can occur. Use deuterated solvents (e.g., CDCl₃) and anhydrous conditions for NMR studies .

- Thermal Degradation : Monitor via thermogravimetric analysis (TGA). Decomposition above 150°C may release deuterated ammonia (ND₃), detectable by FTIR .

Q. How can contradictions in deuterium vs. hydrogen data be resolved in reaction mechanism studies?

- Control Experiments : Run parallel reactions with protiated and deuterated analogs to isolate isotopic effects.

- Computational Modeling : Density Functional Theory (DFT) simulations can predict KIE values and validate experimental outliers .

- Error Analysis : Quantify protium contamination via LC-MS and adjust kinetic models to account for isotopic impurities .

Q. What methodological considerations apply when using this compound in metabolic tracing or pharmacokinetic studies?

- Biological Stability : Assess deuterium retention in vivo via LC-MS/MS of plasma/metabolites. Preclinical models must follow NIH guidelines for isotopic tracer ethics and data reproducibility .

- Toxicity Screening : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) to evaluate deuterium-specific effects, referencing safety data for structurally similar amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.